4-Hydroxyoxane-4-carbonitrile
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Overview
Description
4-Hydroxyoxane-4-carbonitrile, also known as 4-hydroxytetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic organic compound with the molecular formula C6H9NO2. This compound features a six-membered oxane ring with a hydroxyl group and a nitrile group attached to the same carbon atom. It is a versatile compound with significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyoxane-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanenitrile in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxane ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyoxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxooxane-4-carbonitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 4-hydroxyoxane-4-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Scientific Research Applications
4-Hydroxyoxane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-hydroxyoxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. For instance, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
4-Hydroxyoxane-4-carbonitrile can be compared with other similar compounds, such as:
4-Hydroxybutanenitrile: This compound lacks the oxane ring and has different reactivity and applications.
4-Oxooxane-4-carbonitrile: This is an oxidized form of this compound, with distinct chemical properties.
4-Hydroxyoxane-4-amine: This is a reduced form of this compound, with an amine group instead of a nitrile group.
The uniqueness of this compound lies in its combination of a hydroxyl group and a nitrile group on the same carbon atom within an oxane ring, which imparts specific reactivity and versatility in various applications .
Properties
IUPAC Name |
4-hydroxyoxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYWRXLEMQSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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